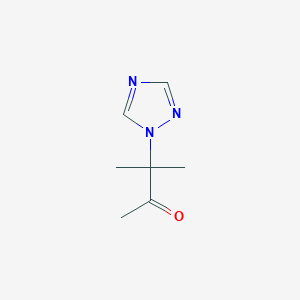
3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one
Overview
Description
3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one is a compound that contains a triazole ring, which is a heterocycle with three nitrogen atoms and two carbon atoms . It is an intermediate in synthesizing Paclobutrazol .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one, has been a topic of interest due to the broad biological activities exhibited by these compounds . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in a review .Scientific Research Applications
Molecular, Spectroscopic, and Electronic Behavior
The study by Evecen et al. (2018) focuses on the synthesis and characterization of a related compound, investigating its structure, vibrational frequencies, and nonlinear optical properties through quantum chemical calculations. This research highlights the importance of such compounds in understanding molecular behavior and potential applications in material science (Evecen, Tanak, Ünver, Celik, & Semiz, 2018).
Structural and Catalytic Applications
Saleem et al. (2013) explored half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands, analyzing their structural aspects and catalytic applications in oxidation and transfer hydrogenation. This demonstrates the compound's relevance in catalysis and organometallic chemistry (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
Purification and Separation Technologies
Liao et al. (2017) described the use of a metal-organic framework (MOF) incorporating a related triazole compound for the efficient purification of 1,3-butadiene from C4 hydrocarbons. This research showcases the application of such compounds in developing advanced materials for gas separation and purification processes (Liao, Huang, Zhang, Zhang, & Chen, 2017).
Computational and Theoretical Studies
Shundalau et al. (2019) conducted vibrational and UV/Vis studies on adamantane-containing triazole thiones, providing insights into their structural and electronic properties through DFT and ab initio methods. This indicates the compound's utility in theoretical and computational chemistry for predicting molecular properties (Shundalau, Mindarava, Matsukovich, Gaponenko, El-Emam, & Alkahtani, 2019).
Future Directions
The future directions for research on 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one could include further exploration of its synthesis methods, investigation of its molecular structure, and evaluation of its biological activities. Given the broad biological activities exhibited by triazole compounds, there is potential for the development of new drugs based on this structure .
properties
IUPAC Name |
3-methyl-3-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6(11)7(2,3)10-5-8-4-9-10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIOOBSVQLUCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240846 | |
| Record name | 2-Butanone, 3-methyl-3-(1H-1,2,4-triazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one | |
CAS RN |
1803587-69-0 | |
| Record name | 2-Butanone, 3-methyl-3-(1H-1,2,4-triazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-methyl-3-(1H-1,2,4-triazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(tert-Butylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1467660.png)
![2-Cyclopropylethyl 2-[(2-cyclopropylethyl)amino]-5-fluorobenzoate](/img/structure/B1467661.png)
![5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467662.png)
![2-[4-(1-Piperidinylmethyl)phenyl]-4,6-pyrimidinediol](/img/structure/B1467663.png)
![2-[1-(tert-Butoxycarbonyl)-3-piperidinyl]-4-(tert-butyl)benzoic acid](/img/structure/B1467664.png)


![6-methoxy-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1467674.png)
![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)
